molecular formula C13H20ClN3O B13357474 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B13357474
M. Wt: 269.77 g/mol
InChI Key: GRUMQWJUEGEWGE-HTMVYDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride is a bicyclic heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a cyclopropylmethyl group and at position 5 with a hexahydrocyclopenta[c]pyrrol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical research and development . Safety guidelines emphasize handling precautions, including avoidance of heat and ignition sources, and proper storage .

Properties

Molecular Formula

C13H20ClN3O

Molecular Weight

269.77 g/mol

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C13H19N3O.ClH/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9;/h9-10,14H,1-8H2;1H/t10-,13-;/m1./s1

InChI Key

GRUMQWJUEGEWGE-HTMVYDOJSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)CC4CC4.Cl

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4.Cl

Origin of Product

United States

Preparation Methods

Core 1,2,4-Oxadiazole Formation

The 1,2,4-oxadiazole scaffold is typically constructed via amidoxime-ester cyclization or 1,3-dipolar cycloaddition . For this compound, the superbase-mediated one-pot method by Baykov et al. (NaOH/DMSO system) is most applicable:

  • Step 1 : React (3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-amine with methyl/ethyl chlorooxalate to form the corresponding ester.
  • Step 2 : Treat cyclopropylmethylamidoxime with the above ester in NaOH/DMSO at room temperature for 4–24 hours.
  • Mechanism : Base-induced cyclodehydration forms the 1,2,4-oxadiazole ring, yielding the 3,5-disubstituted product.

Key Data :

Parameter Conditions Yield Range Source
Solvent DMSO 11–90%
Reaction Time 4–24 h
Temperature RT

Salt Formation

The free base is converted to the hydrochloride salt via acidic workup :

  • Dissolve the oxadiazole free base in anhydrous diethyl ether.
  • Bubble dry HCl gas through the solution until precipitation completes.
  • Filter and recrystallize from ethanol/water.

Purity Control :

  • Confirm salt stoichiometry via elemental analysis (Cl⁻ content).
  • Characterize by XRD to verify crystalline structure.

Synthetic Challenges and Solutions

  • Regioselectivity : The 1,2,4-oxadiazole isomer may form alongside 1,3,4-oxadiazole byproducts. Use orthogonal protecting groups (e.g., Boc for the pyrrolidine nitrogen) to direct cyclization.
  • Cyclopropane Stability : Avoid strong acids/prolonged heating during cyclopropylmethylation to prevent ring-opening.
  • Scalability : Replace Pt-catalyzed cycloadditions (low yields, high cost) with superbase-mediated protocols for industrial feasibility.

Analytical Validation

Critical characterization data for intermediates and final compound:

Technique Key Signals Purpose
¹H NMR δ 0.5–1.2 (cyclopropyl CH₂) Confirm cyclopropyl integration
IR 1650 cm⁻¹ (C=N stretch) Verify oxadiazole ring
LC-MS [M+H]⁺ = Calculated m/z Assess molecular ion integrity

Alternative Routes

  • Solid-Phase Synthesis : Immobilize the pyrrolidine precursor on Wang resin, followed by cyclodesulfurization with acydithiocarbazate (yields >75%).
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 min at 150°C).

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural features make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

5-[(3aS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-benzyl-1,2,4-oxadiazole

  • Substituents : Benzyl group at position 3.
  • Molecular Formula : C₁₆H₁₉N₃O.
  • Molecular Weight : 269.34 g/mol.
  • Properties: Neutral form with lower solubility compared to hydrochloride salts. No explicit biological data reported .

5-[(3aS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-(propan-2-yl)-1,2,4-oxadiazole Hydrochloride

  • Substituents : Isopropyl group at position 3.
  • Molecular Formula : C₁₂H₂₀ClN₃O.
  • Molecular Weight : 257.76 g/mol.
  • Properties : Hydrochloride salt improves aqueous solubility. Structural simplicity may enhance metabolic stability compared to bulkier substituents .

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole Hydrochloride

  • Substituents : Cyclopropylmethyl group at position 3.
  • Molecular Formula : C₁₃H₂₀ClN₃O (estimated).
  • Molecular Weight : ~285.78 g/mol (calculated).

Comparative Analysis of Physicochemical and Structural Features

Feature Cyclopropylmethyl Derivative Benzyl Derivative Isopropyl Derivative
Substituent (Position 3) Cyclopropylmethyl Benzyl Isopropyl
Salt Form Hydrochloride Neutral Hydrochloride
Molecular Weight ~285.78 g/mol 269.34 g/mol 257.76 g/mol
Solubility High (salt-enhanced) Low (neutral form) Moderate (salt-enhanced)
Steric Bulk Moderate (rigid cyclopropane) High (aromatic benzyl) Low (flexible isopropyl)
Lipophilicity (Predicted) Moderate (LogP ~2.5) High (LogP ~3.0) Low (LogP ~1.8)

Key Observations :

  • Cyclopropylmethyl vs. Benzyl: The benzyl group’s aromaticity increases lipophilicity, which may enhance membrane permeability but reduce solubility.
  • Salt Forms : Hydrochloride derivatives (cyclopropylmethyl and isopropyl) exhibit superior solubility compared to the neutral benzyl analogue, critical for in vivo applications .
  • Steric Effects : The isopropyl group’s flexibility may reduce steric hindrance, favoring interactions with shallow binding pockets, while the cyclopropylmethyl’s rigidity could stabilize conformations in deep pockets .

Biological Activity

The compound 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound features a unique structure combining a cyclopropyl group and a hexahydrocyclopentapyrrole moiety with an oxadiazole ring. The synthesis typically involves multi-step reactions that may include cyclization and functionalization processes to achieve the desired oxadiazole derivative.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, pyrrole-ligated 1,3,4-oxadiazoles have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been explored extensively. Studies have shown that certain oxadiazoles can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines:

  • Cell Line Studies : In vitro assays revealed that several synthesized oxadiazole compounds exhibited IC50 values ranging from 5 to 20 µM against a panel of cancer cell lines . The specific mechanisms often involve the inhibition of key cellular pathways associated with tumor growth.

The biological activity of oxadiazole compounds is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some oxadiazoles act as inhibitors of enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular proliferation and differentiation .
  • Antioxidant Properties : Certain derivatives also exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Screening

In a study evaluating various thiazole-substituted oxadiazoles, compounds were tested for their antimicrobial efficacy. The results indicated that specific substitutions significantly enhanced the antibacterial activity compared to non-substituted analogs. For example, compounds with fluorine substitutions showed improved activity against both bacterial strains tested .

CompoundMIC (µg/mL)Target Bacteria
A<10E. coli
B<5Staphylococcus aureus
C15Acinetobacter baumannii

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of various oxadiazole derivatives. The study highlighted the potential of these compounds in targeting multiple cancer cell lines with varying degrees of efficacy:

CompoundIC50 (µM)Cancer Cell Line
D9.4MCF-7 (Breast Cancer)
E12HeLa (Cervical Cancer)
F15A549 (Lung Cancer)

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves cyclocondensation of hydroxylamine derivatives with carboxylic acid precursors, followed by cyclopropylmethyl substitution. Critical steps include:

  • Cyclization : Use of HBTU or carbodiimide reagents to activate carboxyl groups for oxadiazole ring formation .
  • Purification : Silica gel chromatography or recrystallization to achieve >95% purity, as validated by HPLC .
  • Optimization : Adjusting solvent polarity (e.g., THF/MeOH mixtures) and temperature (60–80°C) to improve yields (typically 24–85%) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify cyclopenta[c]pyrrole and oxadiazole ring systems (e.g., δ 3.8–4.2 ppm for pyrrolidine protons) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

  • pH Stability Assays : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Thermogravimetric Analysis (TGA) : Determine melting points (e.g., 158–185°C) and thermal decomposition profiles .

Advanced Research Questions

Q. How does structural modification of the oxadiazole or cyclopenta[c]pyrrole moieties influence biological activity?

Comparative studies of analogs reveal:

Structural Feature Biological Impact Reference
Oxadiazole with pyridine Enhanced antimicrobial activity (MIC: 2–8 µg/mL)
Trifluoromethyl substitution Improved metabolic stability (t₁/₂: >6 hours)
Cyclopropylmethyl group Increased blood-brain barrier permeability
Methodological approach:
  • Synthesize derivatives with varied substituents (e.g., ethoxy, trifluoromethyl).
  • Use in vitro assays (e.g., MIC for antimicrobial activity, PAMPA for BBB permeability) .

Q. How can researchers resolve contradictions in pharmacological data across structurally similar compounds?

  • Variable Analysis : Test compounds under standardized conditions (e.g., cell lines, incubation time) to isolate substituent effects .
  • Computational Modeling : Perform molecular docking to compare binding affinities (e.g., ΔG values) for target proteins (e.g., retinol-binding protein 4) .
  • Meta-Analysis : Aggregate data from analogs (e.g., pyridinyl oxadiazoles, bicyclic pyridines) to identify trends in SAR .

Q. What strategies are effective for improving solubility without compromising activity?

  • Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 12 mg/mL in PBS) while maintaining potency .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to increase bioavailability .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures for in vivo administration .

Q. Which computational methods are suitable for predicting off-target interactions or toxicity?

  • Molecular Dynamics (MD) Simulations : Assess binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways .
  • ADME-Tox Profiling : Use tools like SwissADME to estimate parameters like LogP (target: 2–3) and hERG inhibition risk .

Data Contradiction Analysis

Q. Why do some analogs show neuroprotective effects while others exhibit cytotoxicity?

  • Dose Dependency : Neuroprotection often occurs at lower concentrations (IC₅₀: 10–50 µM), while cytotoxicity emerges at higher doses (>100 µM) .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may enhance target specificity, reducing off-target toxicity .
  • Assay Variability : Differences in cell viability assays (e.g., MTT vs. LDH release) can lead to conflicting results .

Experimental Design Recommendations

  • In Vivo Studies : Prioritize analogs with LogP <3 and >85% plasma protein binding to ensure pharmacokinetic viability .
  • Mechanistic Studies : Combine RNA-seq and proteomics to identify downstream targets (e.g., AMPK/mTOR pathways) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.